molecular formula C10H20O2SSi B14534259 2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one CAS No. 62615-73-0

2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one

Cat. No.: B14534259
CAS No.: 62615-73-0
M. Wt: 232.42 g/mol
InChI Key: XUKDAAJMPIJIOL-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one is a compound characterized by the presence of a trimethylsilyl group and a thiophenone core. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride. The reaction conditions often include the presence of a base to facilitate the substitution of a hydrogen atom with the trimethylsilyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using silicon-copper alloys and methyl chloride. The process aims to produce trimethylsilyl derivatives efficiently, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have distinct properties and applications in different fields .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one involves its interaction with molecular targets through its trimethylsilyl group. This group can protect reactive sites on molecules, allowing for selective reactions. The pathways involved include nucleophilic substitution and radical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-Trimethyl-3-[(trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~4~-thiophen-1-one is unique due to its combination of the trimethylsilyl group and the thiophenone core. This combination imparts specific chemical properties and reactivity, making it valuable in specialized applications .

Properties

CAS No.

62615-73-0

Molecular Formula

C10H20O2SSi

Molecular Weight

232.42 g/mol

IUPAC Name

trimethyl-[(3,5,5-trimethyl-1-oxo-2H-thiophen-4-yl)oxy]silane

InChI

InChI=1S/C10H20O2SSi/c1-8-7-13(11)10(2,3)9(8)12-14(4,5)6/h7H2,1-6H3

InChI Key

XUKDAAJMPIJIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(S(=O)C1)(C)C)O[Si](C)(C)C

Origin of Product

United States

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